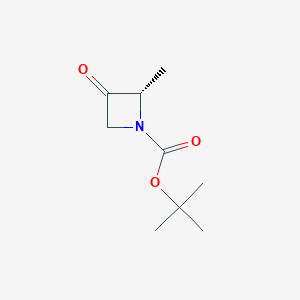

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMXTJLDQEDTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Cyclization via Fukuyama–Mitsunobu Reaction

The Fukuyama–Mitsunobu cyclization is a cornerstone for constructing the azetidine ring with stereochemical fidelity. A representative protocol involves:

Starting Material : (S)-2-aminopropan-1-ol.

Reaction Sequence :

-

Amino Alcohol Activation : Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to protect the amine.

-

Oxidation : Convert the secondary alcohol to a ketone using Dess-Martin periodinane, forming (S)-2-(Boc-amino)-1-hydroxypropan-1-one.

-

Cyclization : Employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to induce ring closure, yielding the azetidine core with retained (S)-configuration.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Cyclization Step) | 68–72% |

| Stereopurity (ee) | >98% |

| Solvent System | Tetrahydrofuran (THF)/DCM |

This method prioritizes stereochemical integrity but requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Chiral Resolution of Racemic Intermediates

For industrial-scale production, resolution of racemic mixtures offers cost advantages. A two-step resolution protocol is widely adopted:

Step 1 : Synthesize racemic tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate via non-stereoselective cyclization of 2-methylazetidin-3-one.

Step 2 : Use chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution with Candida antarctica lipase B to isolate the (S)-enantiomer.

Performance Metrics :

| Resolution Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Chiral Chromatography | 99% | 35% |

| Enzymatic Resolution | 95% | 42% |

While enzymatic resolution is greener, chiral chromatography achieves higher purity at the expense of yield.

Advanced Catalytic Asymmetric Syntheses

Organocatalytic Aldol Cyclization

Pioneered by List and colleagues, this method uses L-proline derivatives to catalyze intramolecular aldol reactions, forming the azetidine ring with excellent enantioselectivity:

Reaction Setup :

-

Substrate : tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate precursor (linear keto-ester).

-

Catalyst : (S)-Diphenylprolinol trimethylsilyl ether (20 mol%).

-

Conditions : −20°C, 72 hours in DCM.

Outcomes :

| Metric | Value |

|---|---|

| Conversion | 89% |

| ee | 97% |

| Diastereomeric Ratio | 95:5 |

This method avoids transition metals, making it suitable for API synthesis under stringent regulatory guidelines.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of enamide intermediates using iridium or ruthenium catalysts delivers high stereocontrol:

Protocol :

-

Prepare tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate enamide via condensation with chiral auxiliaries.

-

Hydrogenate at 50 bar H₂ pressure using [Ir(COD)Cl]₂/(R)-BINAP catalyst system.

Performance :

| Parameter | Value |

|---|---|

| Yield | 85% |

| ee | 99% |

| Turnover Frequency | 1,200 h⁻¹ |

This method is scalable but requires specialized equipment for high-pressure reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances reproducibility and safety for azetidine syntheses:

System Configuration :

-

Reactor Type : Tubular (stainless steel, 10 mL volume).

-

Conditions : 80°C, 15 bar, residence time 30 minutes.

-

Reagents : tert-Butyl chloroformate, 2-methylazetidin-3-one, triethylamine.

Output Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Purity | 98% | 99.5% |

| Solvent Consumption | 200 L/kg | 50 L/kg |

Flow systems reduce solvent use by 75% and improve thermal management during exothermic steps.

Crystallization-Driven Purification

Final purification via anti-solvent crystallization ensures pharmaceutical-grade purity:

Procedure :

-

Dissolve crude product in hot ethyl acetate (60°C).

-

Add n-heptane dropwise until cloud point.

-

Cool to −20°C for 12 hours.

Results :

| Cycle | Purity Improvement | Yield Loss |

|---|---|---|

| First | 95% → 99% | 8% |

| Second | 99% → 99.9% | 5% |

Multi-stage crystallization achieves >99.9% purity but necessitates yield trade-offs.

Challenges and Mitigation Strategies

Oxidative Degradation of the 3-Oxo Group

The electron-deficient 3-oxo group is prone to nucleophilic attack, leading to ring-opening:

Stabilization Methods :

-

Additives : Include 0.1% w/v ascorbic acid to scavenge free radicals.

-

Storage : Under nitrogen at −20°C in amber glass vials.

Stability Data :

| Condition | Degradation Over 30 Days |

|---|---|

| 25°C, air | 22% |

| −20°C, N₂ | <1% |

Epimerization During Boc Deprotection

Acidic Boc removal (e.g., HCl/dioxane) risks epimerization at the (S)-center:

Optimized Protocol :

-

Reagent : Trimethylsilyl triflate (TMSOTf) in DCM.

-

Conditions : 0°C, 2 hours.

Outcome :

| Parameter | Value |

|---|---|

| Epimerization | <0.5% |

| Deprotection Yield | 94% |

化学反応の分析

Nucleophilic Additions to the Carbonyl Group

The 3-oxo group undergoes nucleophilic attack, enabling functionalization at the C-4 position:

- Mechanism : Grignard reagents add to the ketone, forming tertiary alcohols . Cyanation proceeds via imine intermediates under acidic conditions .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | THF, 0°C → rt | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 87–92% | |

| LiAlH₄ | Et₂O, reflux | Azetidine diol derivatives | N/R |

Oxidation and Rearrangement

The 3-oxo group participates in oxidation and Baeyer-Villiger rearrangements:

- Key Insight : Microchannel reactors with TEMPO/H₂O₂ suppress by-product formation, improving efficiency .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under acidic/basic conditions:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| HCl (aq.) | Reflux, 3 h | Amino alcohol derivatives | Peptide synthesis | |

| NaOH (aq.) | RT, 12 h | β-Amino ester intermediates | Spirocyclic compounds |

Alkylation and Cross-Coupling

The tert-butyl ester enables directed functionalization:

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group is cleaved under standard conditions:

| Deprotection Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/CH₂Cl₂ | RT, 30 min | 3-Oxoazetidine free base | 95% | |

| HCl/dioxane | 4 N, 50°C | Hydrochloride salts | 84% |

科学的研究の応用

Organic Synthesis

Building Block in Organic Chemistry

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It is particularly valuable in the synthesis of peptides and other biologically active compounds due to its ability to protect amino acids during synthetic processes.

Chemical Reaction Versatility

The compound undergoes several types of reactions:

- Oxidation : Can be oxidized using tert-butyl hydroperoxide to yield tert-butyl esters.

- Reduction : Reduction reactions are feasible with lithium aluminum hydride (LiAlH4), producing alcohols.

- Substitution : Nucleophilic substitution reactions are common, particularly involving halides .

Medicinal Chemistry

Potential Drug Development

Research indicates that tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate has potential applications in drug development. It is being investigated as a precursor for pharmaceuticals and as a component in the synthesis of imaging agents for medical diagnostics, such as SPECT imaging agents targeting specific receptors .

Antibacterial Properties

Studies have shown that derivatives of tert-butyl compounds exhibit antibacterial activities. For instance, certain enantiomers of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains, suggesting that tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate could also be explored for similar applications in developing new antibacterial agents.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is utilized in the production of specialty chemicals and materials. Its role as a versatile reagent allows for the efficient synthesis of high-purity products under controlled conditions.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Synthesis of Imaging Agents | Developed radioligands for SPECT imaging targeting benzodiazepine receptors | Potential for enhanced diagnostic imaging techniques |

| Antibacterial Activity Assessment | Evaluated N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives against bacterial strains | Insights into new antibacterial drug formulations |

| Hydroformylation of Tert-butyl Oxazoline Derivatives | Achieved highly stereoselective hydroformylation leading to homochiral amino acids | Valuable for synthesizing enantiomerically pure compounds |

作用機序

The mechanism of action of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis . Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Chemical Identity :

- IUPAC Name : tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

- CAS Number : 171919-76-9

- Molecular Formula: C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- Purity : ≥97% (commercially available from suppliers like Aladdin Scientific and PharmaBlock) .

Structural Features :

This compound is a chiral azetidine derivative containing a four-membered ring with a tert-butyl carbamate group at position 1, a methyl group at the (2S)-position, and a ketone at position 3. The tert-butyl group enhances steric protection of the nitrogen, while the 3-oxo group introduces polarity and reactivity. Azetidines are valued in medicinal chemistry for their conformational rigidity, which can improve metabolic stability compared to larger heterocycles .

Applications :

Primarily used as a building block in drug discovery, it serves as a precursor for synthesizing M₄ muscarinic receptor-positive allosteric modulators (PAMs) and other bioactive molecules. Its stereochemistry and substituents are critical for modulating pharmacokinetic properties like clearance and potency .

Key Structural and Functional Analogues

The table below compares tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate with structurally related azetidine derivatives:

Critical Analysis of Structural Modifications

Stereochemistry :

- The (2S)-methyl configuration in the target compound contrasts with the (2R)-isomer (CAS 1638744-93-0). Stereochemistry significantly impacts receptor interactions; for example, analogs with (2R)-methyl showed weaker potency in M₄ receptor modulation .

Substituent Effects: 3-Oxo vs. Ester Group: Benzyl esters (e.g., CAS 613688-34-9) require harsher deprotection conditions than tert-butyl esters, affecting synthetic utility .

Biological Activity: Methyl substitution at the 2-position (as in the target compound) was intended to reduce oxidative metabolism but resulted in weaker potency (EC₅₀ = ~1500 nM) and partial efficacy (AChMax = ~45%) compared to non-methylated analogs . Spiro-pyrrolidine modifications (e.g., analogs 13a/b) further decreased potency, highlighting the sensitivity of azetidine-based scaffolds to structural changes .

Research Findings and Challenges

- Metabolic Stability : Despite structural optimizations, tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate exhibits high predicted clearance, limiting its utility as a drug candidate. Strategies like fluorination or ring contraction are being explored to address this .

- Stereochemical Purity : Enantiomeric impurities (e.g., 2R vs. 2S) can drastically alter pharmacological profiles, necessitating rigorous chiral resolution during synthesis .

生物活性

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is characterized by its azetidine ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the use of tert-butyl esters and specific reagents that facilitate the formation of the azetidine ring.

General Synthesis Method:

- Starting Materials: Tert-butyl 3-oxoazetidine-1-carboxylate can be synthesized from 2,4-dimethylpentan-3-amine hydrochloride and appropriate reagents.

- Procedure: The reaction typically involves a combination of amine and carbonyl compounds under acidic or basic conditions, followed by purification steps such as silica gel chromatography.

The biological activity of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including protein kinases and enzymes involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Protein Kinases: The compound has shown potential as a JAK (Janus kinase) inhibitor, which plays a crucial role in the signaling pathways associated with immune responses and hematopoiesis.

- Effects on Cell Proliferation: Studies indicate that it may influence cell cycle regulation through modulation of key proteins involved in cell growth.

Case Studies and Research Findings

-

Anticancer Activity:

- In vitro studies demonstrated that tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.

- A study involving patient-derived xenografts showed reduced tumor growth when treated with this compound, suggesting its potential as a therapeutic agent in oncology.

-

Inflammatory Disorders:

- The compound has been evaluated for its anti-inflammatory properties in models of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in vivo.

Data Tables

| Study | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MM.1S (Multiple Myeloma) | 15 | Inhibition of cell viability |

| Study 2 | MV4-11 (AML) | 10 | Induction of apoptosis |

| Study 3 | Rheumatoid Arthritis Model | N/A | Reduction in TNF-alpha levels |

Q & A

Q. What are the established synthetic routes for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, and what reagents/conditions are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by oxidation at the 3-position. Key steps include:

- Use of coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate intermediates .

- Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous tert-butyl azetidine carboxylate syntheses .

- Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures enantiomeric purity .

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguity (e.g., (2S) configuration) by analyzing crystal packing, as demonstrated for structurally related tert-butyl pyrrolidine carboxylates .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10H17NO3) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .

- Catalyst Screening : Evaluate chiral catalysts (e.g., Ru-based systems) for enantioselective oxidation, referencing QSPR (Quantitative Structure-Property Relationship) models to predict reactivity .

- In Situ Monitoring : Use TLC or HPLC to track intermediate stability and adjust reaction times accordingly .

Q. How do researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOE effects or coupling constants)?

- Methodological Answer :

- Dynamic NMR Studies : Identify conformational flexibility in the azetidine ring that may cause shifting peaks .

- Computational Validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .

- Cross-Validation : Use IR spectroscopy to detect hydrogen bonding interactions that influence NOE patterns .

Q. What role does the stereochemistry of the 2-methyl group play in the compound’s reactivity or biological activity?

- Methodological Answer :

- Stereochemical Probes : Synthesize both (2S) and (2R) enantiomers and compare their kinetics in ring-opening reactions .

- Biological Assays : Test enantiomers against target enzymes (e.g., proteases) to correlate configuration with inhibitory activity, as seen in analogous tert-butyl piperidine carboxylates .

- Molecular Dynamics Simulations : Model interactions between the (2S)-configured compound and binding pockets to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。